Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate
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Overview
Description
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is a complex organic compound that features a furan ring, a piperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-carboxylate ester, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via reduction reactions. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate
- Ethyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate
- Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)furan-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the piperidine ring offers flexibility and potential for various substitutions.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]furan-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)11-4-6-18-12(11)8-14-5-2-3-10(7-14)9-15/h4,6,10,15H,2-3,5,7-9H2,1H3 |
InChI Key |
VGOVILZHYWZKES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN2CCCC(C2)CO |
Origin of Product |
United States |
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